Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate
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Overview
Description
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core This structure is significant due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe esterification step can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sodium borohydride (NaBH4): Used for reduction.
Methanol and Acid Catalyst: Used for esterification.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced alcohols, and oxidized compounds, which can be further utilized in different applications .
Scientific Research Applications
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The bromine and ester functionalities allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Biological Activity
Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a tetrahydropyrrolo-pyrimidine framework. Its molecular formula is C10H10BrN3O3, and it exhibits significant chemical reactivity due to the presence of bromine and carbonyl groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. This section highlights key findings from various studies.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 12.5 | Induction of apoptosis |
Similar Pyrimidine Derivative | A549 | 26 | Inhibition of cell proliferation |
Pyrazolo-pyrimidine Derivative | HepG2 | 17.82 | Inhibition of Aurora-A kinase |
Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines. The methylated variant exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase activity, which is crucial for cell cycle regulation and mitosis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase in various cancer cell lines.
Research Findings
Research has focused on the synthesis and evaluation of similar compounds for their biological activities:
- Antiproliferative Studies : A series of pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, A549). Results indicated that modifications in the molecular structure significantly influenced their potency .
- Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with methyl 3-bromo derivatives led to increased sub-G1 populations in treated cells, suggesting enhanced apoptotic activity .
Properties
Molecular Formula |
C9H9BrN2O3 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
methyl 3-bromo-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)6-3-2-5-4-7(10)11-9(14)12(5)6/h4,6H,2-3H2,1H3 |
InChI Key |
ZHDZBHRYBCXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=CC(=NC(=O)N12)Br |
Origin of Product |
United States |
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